,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate, also known as mPEG5-Tos, is a molecule used in scientific research for bioconjugation. Bioconjugation refers to the process of attaching a molecule (biomolecule) to another molecule (often a therapeutic agent) to create a new conjugate with desired properties. mPEG5-Tos functions as a linker molecule. Its structure consists of two key parts:
By attaching mPEG5-Tos to a biomolecule, researchers can achieve several benefits, including:
These properties make mPEG5-Tos a valuable tool for researchers developing new therapeutic agents, drug delivery systems, and other bioconjugates for various biomedical applications.
mPEG5-Tos finds applications in various areas of scientific research, including:
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, also known as m-PEG4-Tos or 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula C₁₄H₂₂O₆S and a molecular weight of approximately 318.38 g/mol. This compound is characterized by its complex ether structure, which includes multiple ethylene glycol units and a sulfonate group derived from p-toluenesulfonic acid. It appears as a colorless to light yellow liquid with a predicted boiling point of around 432.3 °C and a density of approximately 1.170 g/cm³ .
The mechanism of action of mPEG5-Tos depends on the specific application in scientific research.
A common function of mPEG5-Tos is to modify the properties of other molecules. For instance, it can be attached to proteins or nanoparticles to improve their water solubility and stability in biological environments []. The mechanism by which mPEG5-Tos functions in these cases relies on the water-loving PEG chain creating a hydration layer around the molecule, preventing aggregation and enhancing aqueous solubility.
The reactivity of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate can be attributed to its sulfonate group, which can participate in nucleophilic substitution reactions. This compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and p-toluenesulfonic acid. Additionally, it may react with various nucleophiles, such as amines or thiols, resulting in the formation of sulfonamide or thioether derivatives, respectively .
While specific biological activity data for 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is limited, compounds with similar structures often exhibit bioactivity due to their ability to interact with biological membranes and proteins. The presence of the methoxy group may enhance lipophilicity, potentially influencing cellular uptake and activity. Additionally, sulfonates are known to possess antimicrobial properties, although further studies are needed to establish specific biological effects for this compound .
The synthesis of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The general steps include:
This compound has potential applications in various fields:
Interaction studies involving 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate could focus on its compatibility with various biological molecules, such as proteins and nucleic acids. These studies would help elucidate its potential role in drug delivery systems or as a reagent in biochemical assays. Additionally, exploring its interactions with cellular membranes could provide insights into its biological activity and toxicity profiles .
Several compounds share structural similarities with 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, including:
Compound Name | Structure Complexity | Solubility | Biological Activity |
---|---|---|---|
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | High | High | Moderate |
Polyethylene Glycol | Moderate | Very High | High |
4-Methylbenzenesulfonic Acid | Low | Moderate | Low |
Triethylene Glycol Monomethyl Ether | Moderate | High | Low |
This table illustrates that while 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has unique features due to its multi-functional structure, other compounds like polyethylene glycol offer distinct advantages in terms of solubility and biological activity .